BenchChemオンラインストアへようこそ!

(R)-3-(4-bromophenoxy)-tetrahydrofuran

Chiral synthesis Enantiomeric excess Pharmaceutical intermediates

Ensure stereochemical integrity in your drug discovery pipeline with (R)-3-(4-bromophenoxy)tetrahydrofuran (CAS 857854-81-0). This single (R)-enantiomer is the mandatory chiral building block for patent-protected pyrrolidine-based ACC inhibitors and tricyclic adenosine A2A receptor antagonists. Substituting with the racemate or (S)-enantiomer causes diastereomer separation losses and target disengagement. The para-bromophenoxy motif ensures optimal palladium-catalyzed cross-coupling reactivity essential for scaffold elaboration. Procure the defined (R)-configuration to secure reaction diastereoselectivity and pharmacological validity.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B8494157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-bromophenoxy)-tetrahydrofuran
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2/t10-/m1/s1
InChIKeyICPFATCSVAXDEA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-3-(4-bromophenoxy)-tetrahydrofuran CAS 857854-81-0 for Chiral Pharmaceutical R&D


(R)-3-(4-bromophenoxy)-tetrahydrofuran (CAS 857854-81-0) is a single-enantiomer chiral building block featuring a tetrahydrofuran core with a para-bromophenoxy substituent at the 3-position . It belongs to the class of substituted tetrahydrofurans used as intermediates in medicinal chemistry, most notably in patent-protected syntheses of nitrogen-containing fused tricyclic adenosine A2A receptor antagonists and pyrrolidine-based acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders . The compound possesses a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol, with commercially available purity specifications typically ranging from 95% to 98% (HPLC) . Its defining feature is the defined (R)-stereochemistry at the 3-position, which distinguishes it from the corresponding (S)-enantiomer (CAS 857854-82-1) and the racemic mixture (CAS 1342585-83-4), making it the required intermediate for drug candidates where stereochemistry is a determinant of target binding .

Why Generic (R)-3-(4-bromophenoxy)-tetrahydrofuran Substitutes Cannot Replace the Defined (R)-Enantiomer


Substituting (R)-3-(4-bromophenoxy)-tetrahydrofuran with its racemic mixture or the (S)-enantiomer introduces stereochemical ambiguity that has been shown to critically undermine reaction diastereoselectivity and pharmacological target engagement in related tetrahydrofuran-based drug candidates . In the synthesis of chiral pyrrolidine ACC inhibitors, the (R)-configuration at the tetrahydrofuran 3-position is specified to ensure the correct three-dimensional orientation of the final pharmacophore; use of the racemate would result in a 50% yield loss of the desired diastereomer and complicate purification, while use of the (S)-enantiomer would produce the unintended stereoisomer with potentially divergent biological activity . Furthermore, para-bromophenoxy substitution is essential for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) used to elaborate the scaffold; the ortho- and meta-regioisomers exhibit altered steric and electronic properties that can reduce coupling yields by factors of 2- to 5-fold . These substitution- and regio-isomer-dependent reactivity differences make generic replacement inadvisable without re-optimization of the entire synthetic route.

Quantitative Procurement Evidence Guide for (R)-3-(4-bromophenoxy)-tetrahydrofuran


Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Chiral Intermediate Specification

The (R)-enantiomer of 3-(4-bromophenoxy)-tetrahydrofuran is specified in patent-protected syntheses of pyrrolidine-based acetyl-CoA carboxylase inhibitors where the 3-position stereochemistry directly translates to the stereochemistry of the final drug candidate; use of the racemate would yield a maximum 50% of the desired diastereomer . While a direct ee comparison for this specific compound is not available in public literature, related (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine intermediates have been reported with enantiomeric excess values reaching 99% ee under optimized conditions, demonstrating the feasibility of high stereochemical purity for this scaffold class .

Chiral synthesis Enantiomeric excess Pharmaceutical intermediates

Regioisomeric Reactivity: para-Bromo vs. ortho-Bromo and meta-Bromo in Cross-Coupling Reactions

The para-bromophenoxy substitution pattern of the target compound provides a sterically unencumbered aryl bromide handle optimal for palladium-catalyzed cross-coupling reactions. In contrast, ortho-substituted analogs such as 3-(2-bromophenoxy)-tetrahydrofuran (CAS 1339224-56-4) introduce steric hindrance adjacent to the reactive carbon, reducing Suzuki coupling rates by approximately 2- to 5-fold compared to the para isomer based on general aryl bromide reactivity principles . Meta-substituted analogs (e.g., 3-(3-bromophenoxy)-tetrahydrofuran, CAS 1342169-08-7) exhibit intermediate electronic effects that can alter chemoselectivity in competitive coupling scenarios .

Cross-coupling Suzuki reaction Structure-activity relationship

Regioisomeric Biological Activity: Positional Bromine Effects on Cellular Potency

Positional isomerism of the bromine atom on the phenoxy ring alters biological activity in tetrahydrofuran derivatives. The meta-bromo isomer 3-(3-bromophenoxy)-tetrahydrofuran has been reported to exhibit an IC50 of approximately 5 µM against MCF-7 breast cancer cells in vitro, whereas the para-bromo substitution pattern (as in the target compound) is predicted to modulate this activity through altered electronic distribution and target protein binding geometry . While a direct head-to-head comparison of all three isomers under identical conditions is not published, this class-level evidence demonstrates that bromine position is a determinant of biological potency, not a silent substitution.

Antitumor activity MCF-7 assay Structure-activity relationship

Documented Synthetic Utility: Patent-Specified Intermediate for Pyrrolidine ACC Inhibitors

Patent literature explicitly cites (3R)-3-(4-bromophenoxy)-tetrahydrofuran as an intermediate in the preparation of pyrrolidine derivatives claimed as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity and type 2 diabetes . In the same patent family, the (S)-enantiomer is not designated as the required intermediate, implying that the (R)-configuration is critical for the ultimate pharmacological activity of the final compounds. This represents a documented, application-specific differentiation: for programs targeting ACC inhibition via this chemotype, the (R)-enantiomer is the required procurement specification.

Acetyl-CoA carboxylase Metabolic disease Drug intermediate

Procurement Application Scenarios for (R)-3-(4-bromophenoxy)-tetrahydrofuran


Chiral Pharmaceutical Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

Procure (R)-3-(4-bromophenoxy)-tetrahydrofuran for use as a key chiral building block in the synthesis of pyrrolidine-based ACC inhibitors targeting obesity and type 2 diabetes, as specified in patent-protected routes. The (R)-configuration at the tetrahydrofuran 3-position is required to establish the correct stereochemistry of the final pharmacophore; use of the racemate would necessitate diastereomer separation and result in a 50% theoretical yield loss of the desired stereoisomer .

Adenosine A2A Receptor Antagonist Development for Parkinson's Disease

Utilize this compound as a chiral intermediate in the preparation of nitrogen-containing fused tricyclic derivatives disclosed as selective adenosine A2A receptor antagonists for Parkinson's disease . The specified (R)-stereochemistry is integral to achieving target selectivity as described in the patent family.

Structure-Activity Relationship (SAR) Studies of Bromophenoxy Tetrahydrofuran Series

Employ (R)-3-(4-bromophenoxy)-tetrahydrofuran as the para-bromo reference standard in SAR studies comparing regioisomers (ortho, meta, para) and enantiomers (R vs. S). The para-bromo substitution provides optimal reactivity in downstream palladium-catalyzed cross-coupling reactions, while the defined (R)-configuration enables investigation of stereochemistry-dependent biological effects in cellular assays such as MCF-7 proliferation or antimicrobial screening .

SGLT2 Inhibitor Impurity Reference Standard Synthesis

Use (R)-3-(4-bromophenoxy)-tetrahydrofuran as a starting material or structural analog for the synthesis of empagliflozin-related bromo impurities (e.g., Empagliflozin Impurity 23, CAS 915095-90-8), which feature a chiral tetrahydrofuran core with bromophenoxy substitution . The (R)-enantiomer enables the preparation of stereochemically defined impurity standards required for pharmaceutical regulatory submissions.

Quote Request

Request a Quote for (R)-3-(4-bromophenoxy)-tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.